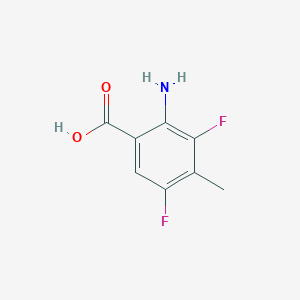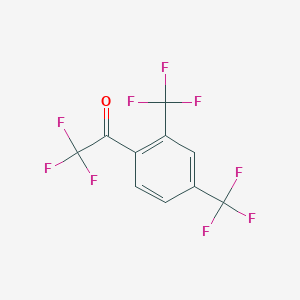![molecular formula C20H20FN3O2 B14776015 (3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fluorinated indolin-2-one core and a pyrrolidine moiety, makes it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one structure.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrrolidine Moiety: This step involves the formation of an amide bond between the indolin-2-one core and the pyrrolidine derivative.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge linking the pyrrolidine and indolin-2-one moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the pyrrolidine moiety.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The fluorine atom in the indolin-2-one core can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated indolin-2-one core may confer unique binding properties.
Medicine
In medicinal chemistry, (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE may be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE would depend on its specific biological target. Generally, compounds with indolin-2-one cores can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom may enhance binding affinity and selectivity by forming strong interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(2-(DIMETHYLAMINO)ETHYLENE)-5-FLUOROINDOLIN-2-ONE: Similar structure but with a dimethylamino group instead of the pyrrolidine moiety.
(Z)-3-((3,5-DIMETHYL-4-(MORPHOLINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE: Similar structure but with a morpholine group instead of the pyrrolidine moiety.
Uniqueness
The uniqueness of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom and the pyrrolidine moiety may enhance its stability, binding affinity, and selectivity in various applications.
Eigenschaften
IUPAC Name |
3-[[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-5-fluoro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-17(22-12(2)18(11)20(26)24-7-3-4-8-24)10-15-14-9-13(21)5-6-16(14)23-19(15)25/h5-6,9-10,22H,3-4,7-8H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMOSZTWXSYQCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














